molecular formula C11H8N2O3 B8468305 5-nitro-1-phenyl-1H-pyridin-2-one

5-nitro-1-phenyl-1H-pyridin-2-one

Cat. No.: B8468305
M. Wt: 216.19 g/mol
InChI Key: YMHILRBBRCVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-phenyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a nitro group (-NO₂) at position 5 and a phenyl group (-C₆H₅) at position 1. Pyridinone derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. This compound may serve as a precursor for synthesizing amines (via nitro reduction) or as a ligand in coordination chemistry due to its polarizable nitro and carbonyl functionalities.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

5-nitro-1-phenylpyridin-2-one

InChI

InChI=1S/C11H8N2O3/c14-11-7-6-10(13(15)16)8-12(11)9-4-2-1-3-5-9/h1-8H

InChI Key

YMHILRBBRCVQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1H-pyridin-2-one

Structural Differences :

  • Replaces the nitro group at position 5 with a chlorine atom on the para position of the phenyl ring.
  • Lacks the electron-withdrawing nitro group, resulting in reduced electrophilicity compared to 5-nitro-1-phenyl-1H-pyridin-2-one.

Key Properties :

  • CAS No.: 76053-43-5 .
  • Safety Data : Classified under GHS Revision 8, with specific first-aid measures for inhalation exposure .
  • This may influence solubility and interaction with biological targets.

Applications : Primarily used in industrial settings, with safety protocols emphasizing handling precautions due to inhalation risks .

5-Nitro-1-(3-azido-3-deoxy-β-D-ribofuranosyl)-2(1H)-pyridinone

Structural Differences :

  • Features a 3-azido-3-deoxy-β-D-ribofuranosyl group (a modified sugar moiety with an azide group) at position 1 instead of a simple phenyl group.
  • The nitro group remains at position 5, but the azide and sugar components introduce steric bulk and polar functional groups.

Key Properties :

  • Applications: Likely explored as a nucleoside analog or prodrug due to the ribofuranosyl group, which mimics natural nucleosides. The azide group enables participation in click chemistry for bioconjugation .
  • Challenges: Limited data on molecular weight (MW) and solubility are available, but the sugar moiety may enhance aqueous solubility compared to phenyl-substituted analogs .

Other Pyridinone Derivatives

For context, additional analogs include:

  • 1-Phenyl-1H-pyridin-2-one : The parent compound without nitro substitution, exhibiting lower reactivity and reduced polarity.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-NO₂, 1-Ph ~218.2 (calculated) Electrophilic intermediate, drug precursor
5-(4-Chlorophenyl)-1H-pyridin-2-one 5-Cl, 1-Ph (4-Cl) ~203.6 (CAS: 76053-43-5) Industrial use; documented safety data
5-Nitro-1-(3-azido-ribofuranosyl)-2(1H)-pyridinone 5-NO₂, 1-sugar-azido Nucleoside analog, click chemistry

Research Findings and Implications

  • Electronic Effects: The nitro group in this compound significantly lowers the electron density at the pyridinone ring, making it more reactive toward nucleophilic attack compared to chloro or methyl-substituted analogs.
  • Safety Considerations: The chloro analog’s safety data highlights the importance of handling protocols for pyridinone derivatives, which may extend to nitro-substituted versions due to similar volatility .

Notes and Limitations

  • Data Gaps : Detailed physicochemical and toxicological data for this compound are lacking in the provided evidence. Further studies on its stability, solubility, and bioactivity are warranted.
  • Contradictions : ’s compound lacks CAS or MW data, limiting direct comparisons. Structural inferences remain critical for hypothesizing properties.

Preparation Methods

Reaction of 5-Nitro-2-(p-Toluenesulfonyloxy)pyridin-1(2H)-one with Phenyl Magnesium Bromide

A modified protocol from patent literature demonstrates the synthesis of analogous pyridinones via sulfonate intermediates. For 5-nitro-1-phenyl-1H-pyridin-2-one:

  • Sulfonation : 5-Nitro-2-hydroxypyridin-1(2H)-one reacts with p-toluenesulfonyl chloride in pyridine to form the sulfonate ester.

  • Displacement : The sulfonate is treated with phenyl magnesium bromide in tetrahydrofuran (THF) at −78°C, yielding the phenyl-substituted product.
    Key Data :

  • Yield: 68–85% (based on analogous reactions).

  • Activation: The sulfonate group enhances leaving-group ability, while the nitro group at C5 further activates C2 for substitution.

Direct Coupling Using Aryl Iodides

Nitration of 1-Phenyl-1H-Pyridin-2-One

Post-functionalization nitration is a viable route, though regioselectivity depends on directing effects.

Nitration with N2O5/SO2 System

De Gruyter’s nitration method for pyridines employs N2O5 in dichloromethane, followed by quenching with aqueous SO2/HSO3–. Applied to 1-phenyl-1H-pyridin-2-one:

  • Reaction Conditions : 1-Equivalent N2O5 in CH2Cl2 at 0°C for 1 hour.

  • Quenching : Addition to ice-cold H2O/SO2 mixture.
    Key Data :

  • Yield: 56–77% (based on pyridine nitration).

  • Regioselectivity: The phenyl group at N1 directs nitration to C5 via resonance and steric effects.

Mixed Acid Nitration

Traditional HNO3/H2SO4 nitration at 50°C for 6 hours introduces the nitro group at C5.
Key Data :

  • Yield: 45–60% (inferior to N2O5 method due to side reactions).

  • Side Products: Over-nitration or oxidation of the pyridinone ring.

Multi-Step Synthesis from Pre-Nitrated Intermediates

Cyclization of β-Keto Nitriles

A one-pot domino reaction, inspired by indazole syntheses, involves:

  • Condensation : 3-Nitrobenzaldehyde reacts with ethyl cyanoacetate to form β-keto nitrile.

  • Cyclization : Ammonium acetate in acetic acid induces ring closure, yielding this compound.
    Key Data :

  • Yield: 73–96% (optimized for indazoles; pyridinones likely lower).

  • Advantage: Avoids isolation of intermediates.

Oxidative Dehydrogenation of Dihydropyridinones

Rhodium-catalyzed dehydrogenation of 5-nitro-1-phenyl-3,4-dihydropyridin-2-one (prepared via Michael addition) affords the aromatic product.
Key Data :

  • Catalyst: Rh/C (5 mol%) under H2 atmosphere.

  • Yield: 80–90% (based on similar reductions).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
SNAr with sulfonateTHF, −78°C, Grignard reagent68–85%High regioselectivityRequires cryogenic conditions
Ullmann couplingDMF, 120°C, CuI catalyst65–71%Broad substrate scopeHigh catalyst loading
N2O5 nitrationCH2Cl2, 0°C, aqueous workup56–77%Mild conditions, high efficiencyRequires handling of N2O5
Mixed acid nitrationHNO3/H2SO4, 50°C45–60%Readily available reagentsPoor regioselectivity
Domino cyclizationAcetic acid, NH4OAc, reflux73–96%One-pot synthesisLimited to specific substrates
Rh-catalyzed dehydrogenationH2, Rh/C, ethanol80–90%High yield, clean reactionRequires high-pressure equipment

Mechanistic Considerations

SNAr Pathway

The nitro group at C5 activates C2 for nucleophilic attack by stabilizing the transition state through resonance. The phenyl group, introduced via Grignard reagent, occupies the N1 position without steric hindrance due to the planar pyridinone ring.

Nitration Regiochemistry

In 1-phenyl-1H-pyridin-2-one, the phenyl group exerts a meta-directing effect, guiding nitration to C5. Computational studies suggest this arises from charge distribution: the N1-phenyl group donates electron density via resonance, making C5 most electrophilic .

Q & A

Basic: What are the recommended safety protocols for handling 5-nitro-1-phenyl-1H-pyridin-2-one in laboratory settings?

Methodological Answer:

  • Hazard Identification : While direct safety data for this compound are limited, analogous nitro-substituted pyridinones (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require strict adherence to general safety guidelines for nitroaromatics. These include using gloves, goggles, and fume hoods to avoid inhalation or dermal exposure .
  • First-Aid Measures : In case of exposure, consult a physician immediately and provide the compound’s structural details (e.g., nitro group reactivity) to inform treatment. Safety data sheets for structurally similar compounds emphasize this protocol .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the phenyl and pyridinone ring substitution patterns. For nitro groups, 15N^{15}N-NMR or IR spectroscopy (stretching vibrations at ~1,520 cm1^{-1}) can validate nitro functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weight and fragmentation patterns, especially when differentiating positional isomers (e.g., nitro vs. hydroxy substitutions) .

Advanced: How can researchers resolve contradictions in reported reactivity data for nitro-substituted pyridinones?

Methodological Answer:

  • Data Triangulation : Cross-reference experimental results (e.g., reaction yields, byproducts) with computational simulations (DFT calculations) to identify discrepancies. For example, NIST’s thermodynamic data can validate or challenge observed reaction pathways .
  • Contextual Analysis : Evaluate experimental conditions (solvent, temperature, catalyst) across studies. Contradictions in nitro-group reduction efficiency, for instance, may arise from varying pH or catalytic systems .

Advanced: What mechanistic insights explain the electrophilic substitution behavior of this compound?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to map electron density and predict sites for electrophilic attack. The nitro group’s electron-withdrawing effect directs substitution to the phenyl ring’s para position relative to the pyridinone moiety .
  • Experimental Validation : Perform nitration or halogenation reactions under controlled conditions and compare regioselectivity with computational predictions. Contrast results with analogues like 5-methyl-3-nitro-1H-pyridin-2-one to isolate substituent effects .

Advanced: How can researchers design experiments to assess the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare the compound’s bioactivity with structurally related molecules (e.g., pirfenidone, a 5-methyl-1-phenyl-2-pyridone derivative with antifibrotic properties). Focus on the nitro group’s role in modulating enzyme inhibition or receptor binding .
  • In Vitro Assays : Use cell-based models (e.g., fibroblast proliferation assays) to test antifibrotic or cytotoxic effects. Include controls with nitro-group-deficient analogues to isolate mechanistic contributions .

Basic: What are the best practices for synthesizing this compound?

Methodological Answer:

  • Route Selection : Start with 1-phenyl-1H-pyridin-2-one and employ nitration via mixed acid (H2 _2SO4 _4/HNO3 _3) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to separate nitro isomers. Recrystallization from ethanol can improve purity for crystallographic studies .

Advanced: How should researchers address discrepancies in thermal stability data for nitro-substituted pyridinones?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Perform TGA under inert and oxidative atmospheres to assess decomposition pathways. Compare results with computational predictions (e.g., bond dissociation energies calculated via DFT) .
  • Cross-Study Validation : Replicate literature methods exactly (e.g., heating rates, sample size) to identify methodological variability. For example, conflicting melting points may arise from polymorphic forms or impurities .

Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and detect at 260 nm, where nitroaromatics exhibit strong absorbance .
  • Calibration Standards : Prepare solutions of known concentration in DMSO or methanol and validate linearity (R2 ^2 > 0.99) across expected concentration ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.